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Compound of Interest

Compound Name: 2-Bromo-3-iodo-4-methylpyridine

Cat. No.: B7774400

An In-Depth Technical Guide to 2-Bromo-3-iodo-4-methylpyridine (CAS: 884494-42-2):
Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

2-Bromo-3-iodo-4-methylpyridine is a strategically important heterocyclic intermediate for
researchers and scientists engaged in organic synthesis and drug development. Identified by
its CAS Number 884494-42-2, this polyhalogenated picoline derivative serves as a versatile
building block for constructing complex molecular architectures.[1][2] Its utility stems from the
unique arrangement of substituents on the pyridine core: a bromine atom at the 2-position, an
iodine atom at the 3-position, and a methyl group at the 4-position.

This configuration provides multiple reaction handles with differential reactivity, particularly the
carbon-iodine and carbon-bromine bonds. The greater reactivity of the C-I bond in palladium-
catalyzed cross-coupling reactions allows for selective, sequential functionalization, offering a
powerful tool for the controlled and efficient synthesis of novel compounds.[3] This guide
provides a comprehensive overview of its chemical properties, synthesis, and applications, with
a focus on the mechanistic rationale and practical methodologies relevant to drug discovery
professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed physical properties of 2-Bromo-3-iodo-4-
methylpyridine are critical for its application in experimental settings. These descriptors
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govern its reactivity, solubility, and handling requirements.

Molecular Structure

Caption: Chemical structure of 2-Bromo-3-iodo-4-methylpyridine.

Table 1: Chemical Identifiers[1][2]

Identifier Value

CAS Number 884494-42-2

IUPAC Name 2-bromo-3-iodo-4-methylpyridine
Synonyms 2-Bromo-3-iodo-4-picoline
Molecular Formula CeHsBrIN

Molecular Weight 297.92 g/mol

Canonical SMILES

CC1=C(C(=NC=C1)Br)|

InChlKey

QXDGAEFNHPQAJR-UHFFFAOYSA-N

Table 2: Physicochemical Properties[2][4]

Property Value Notes
Density 2.171 g/cm3

Boiling Point 305.9°C at 760 mmHg

Flash Point 138.8°C

Vapor Pressure

0.00145 mmHg at 25°C

Refractive Index 1.645
XLogP3 2.9 Computed
Polar Surface Area 12.9 A2 Computed

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b7774400?utm_src=pdf-body
https://www.chemwhat.com/2-bromo-3-iodo-4-methyl-pyridine-cas-884494-42-2/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-iodo-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-iodo-4-methylpyridine
https://www.chembk.com/en/chem/2-bromo-3-iodo-4-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7774400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Reaction Mechanisms

The synthesis of 2-Bromo-3-iodo-4-methylpyridine is a multi-step process that requires
precise control over reaction conditions to achieve the desired regiochemistry. A key method
involves a "halogen dance" reaction, a fascinating and powerful transformation in heterocyclic
chemistry.[5]

The causality behind this synthetic choice is rooted in the need to install three different
substituents at specific positions on the pyridine ring where direct functionalization is
challenging. The process begins with a more readily available starting material, 2-
bromopyridine, and sequentially introduces the iodo and methyl groups while orchestrating a
positional rearrangement of the halogen.[5]

Synthetic Workflow Diagram

Step 1: lodination
(e.g., LDA, ZnClz, I2)
G—Bromo—&iodopyridina

Step 2: Halogen Dance Reaction
(n-BuLi, Methyl lodide)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of 2-Bromo-3-iodo-4-methylpyridine.
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Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies
for halogen dance reactions on bromopyridine scaffolds.[5]

Step 1: Synthesis of 2-Bromo-3-iodopyridine

In a flame-dried, multi-neck flask under an inert nitrogen atmosphere, dissolve 2,2,6,6-
tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF).

e Cool the solution to below -70°C using a dry ice/acetone bath.

e Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below 0°C. Stir for
30 minutes.

e Re-cool the resulting lithium diisopropylamide (LDA) solution to below -70°C.

e Add a solution of 2-bromopyridine (1.0 eq) in THF dropwise, maintaining the temperature
between -70°C and -60°C. Stir for 2 hours.

e Add a 1M solution of anhydrous zinc chloride in THF (1.1 eq) and continue stirring for 1 hour.

e Add a solution of iodine (1.5 eq) in THF dropwise. Monitor the reaction by TLC until the
starting material is consumed.

e Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature.

o Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-
bromo-3-iodopyridine.

Step 2: Halogen Dance and Methylation to 2-Bromo-3-iodo-4-methylpyridine

o Dissolve the crude 2-bromo-3-iodopyridine (1.0 eq) from the previous step in anhydrous THF
in a flame-dried flask under a nitrogen atmosphere.

e Cool the solution to -70°C.
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e Add n-butyllithium (1.0 eq) dropwise and stir for 10 minutes. This step initiates the halogen
dance, where the iodine migrates.

o Add methyl iodide (3.0 eq) dropwise. Continue to stir for 30 minutes.
e Monitor the reaction by TLC to confirm the consumption of the starting material.

e Quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium
bisulfite.

o Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate.

 Purify the crude product by column chromatography to obtain pure 2-Bromo-3-iodo-4-
methylpyridine.

Spectroscopic Characterization

The structural elucidation of 2-Bromo-3-iodo-4-methylpyridine relies on standard
spectroscopic techniques. While publicly available spectra are limited, the expected
characteristics can be predicted based on the electronic environment of the nuclei and
functional groups. Spectroscopic data for this compound, including *H NMR, IR, and MS, are
available through specialized chemical data providers.[6]

Table 3: Predicted Spectroscopic Data
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) Predicted .
Technique Feature . Rationale
Value/Region
Two distinct signals in
the aromatic region,
Aromatic Protons (H- likely doublets,
1H NMR 0 7.0-8.5ppm

5, H-6)

influenced by the
adjacent nitrogen and

halogen atoms.

Methyl Protons (-CHs)

0 2.3-2.6 ppm

A singlet in the upfield
region, characteristic
of a methyl group on

an aromatic ring.

13C NMR

Aromatic Carbons

Six distinct signals are
expected, with the
carbon atoms
attached to the
halogens (C-2, C-3)
being significantly
shifted.

0110 - 160 ppm

Methyl Carbon

0 ~20 ppm

A signal in the

aliphatic region.

IR Spectroscopy

C=C, C=N Stretching

Characteristic

1400 - 1600 cm™1 vibrations for the

pyridine ring.
C-H Stretching
_ ~3000 - 3100 cm~1
(Aromatic)
C-H Stretching
_ _ ~2850 - 2950 cm!
(Aliphatic)
A characteristic
isotopic pattern is
Molecular lon Peak
Mass Spec. m/z = 297/299 expected due to the

[M]*

presence of bromine
("°Br/®1Br).
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Strategic Applications in Research and
Development

The primary value of 2-Bromo-3-iodo-4-methylpyridine lies in its capacity as a versatile
intermediate for creating highly substituted pyridine derivatives. Its application is particularly
relevant in the synthesis of kinase inhibitors and other biologically active molecules.[7][8][9]

The key to its utility is the differential reactivity of the C-1 and C-Br bonds in palladium-catalyzed
cross-coupling reactions. The C-1 bond is weaker and more readily undergoes oxidative
addition to a Pd(0) catalyst compared to the C-Br bond. This allows for a regioselective, two-
step functionalization strategy.[3]

 First Coupling (at C-3): A Suzuki, Sonogashira, or other cross-coupling reaction can be
performed under milder conditions to selectively replace the iodine atom.

e Second Coupling (at C-2): The remaining bromine atom can then be functionalized in a
subsequent cross-coupling reaction, often requiring more forcing conditions.

This stepwise approach is invaluable for the divergent synthesis of compound libraries,
enabling medicinal chemists to rapidly explore the structure-activity relationship (SAR) around
the pyridine core.

Sequential Cross-Coupling Workflow
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Step 1: C-I Bond Functionalization

2-Bromo-3-iodo- R1-B(OH):
4-methylpyridine (Suzuki Coupling)

~

Pd Catalyst (e.g., Pd(PPhs)a4)
Base, Mild Conditions

Step 2: C-Br Bond Functionalization

y

G-Brom0-3-(R1)-4-methylpyridina

R2-B(OH)2
(Suzuki Coupling)

T~

Pd Catalyst
Base, Harsher Conditions
2-(R?)-3-(R1)-4-methylpyridine

Click to download full resolution via product page

Caption: Regioselective functionalization via sequential Suzuki cross-coupling.

Safety, Handling, and Storage

As a halogenated organic compound and reactive intermediate, 2-Bromo-3-iodo-4-
methylpyridine must be handled with care by trained professionals. While a specific Safety
Data Sheet (SDS) for this compound should always be consulted, general safety guidelines
can be inferred from structurally related molecules.[10][11]

o Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[10] It may also be harmful if swallowed, in contact with
skin, or if inhaled.
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e Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves
(P280), safety goggles or a face shield, and a lab coat.[11] Avoid breathing vapors or mist
(P261). Wash hands thoroughly after handling (P264).

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of contents and container to an approved hazardous waste disposal plant
in accordance with local, regional, and national regulations (P501).[11]

Conclusion

2-Bromo-3-iodo-4-methylpyridine is a high-value chemical intermediate that offers significant
advantages for the synthesis of complex, multi-substituted heterocyclic compounds. Its defining
feature—the differential reactivity of its carbon-halogen bonds—provides a predictable and
powerful platform for regioselective functionalization. For researchers in drug discovery and
advanced materials, mastering the chemistry of this building block opens the door to
streamlined synthetic routes and the efficient exploration of novel chemical space, accelerating
the development of next-generation therapeutics and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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